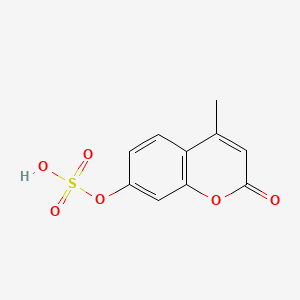

4-Methylumbelliferonsulfat

Übersicht

Beschreibung

4-Methylumbelliferone sulfate (4-MU-S) is a water-soluble organic compound composed of a methylumbelliferone molecule bound to a sulfate group. It is a naturally occurring compound found in a variety of plants, including the root of the common garden plant, Angelica archangelica, and the leaves of the Japanese knotweed. 4-MU-S has been the subject of scientific research for decades due to its diverse range of properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Entzündung und Autoimmunität

4-Methylumbelliferon (4-MU) wurde als therapeutische Strategie zur Behandlung chronischer Entzündungen und Autoimmunerkrankungen identifiziert. Es wirkt durch Hemmung der Synthese von Hyaluronsäure (HA), einer wichtigen Komponente der extrazellulären Matrix, die an diesen Erkrankungen beteiligt ist . Studien haben gezeigt, dass 4-MU in Tiermodellen von Krankheiten wie Typ-1-Diabetes und Multipler Sklerose positive Wirkungen haben kann.

Krebsbehandlung

Die Rolle von HA bei Tumorwachstum und Metastasierung hat die Forschung nach pharmakologischen Werkzeugen zur Hemmung seiner Synthese angeregt. Die Fähigkeit von 4-MU, die HA-Produktion zu hemmen, macht es zu einem potenziellen Kandidaten für die Wiederverwendung als Krebstherapie. Es ist in Europa und Asien bereits für andere Indikationen zugelassen, was die Anwendung in der Onkologie beschleunigen könnte .

Leberfibrose

4-MU hat sich als vielversprechend bei der Vorbeugung von Leberfibrose durch Beeinflussung der HA-Ablagerung erwiesen. Es wurde berichtet, dass es in Mausmodellen antifibrotisch wirkt, was auf ein Potenzial für die Behandlung beim Menschen hindeutet. Der Mechanismus beinhaltet die Reduktion von Kollagen- und HA-Ablagerung sowie die Unterdrückung der Transdifferenzierung von Lebersternzellen zu Myofibroblasten .

Enzymaktivitätsmessung

In biochemischen Assays wird 4-Methylumbelliferylsulfat als Substrat zur Messung der Enzymaktivität verwendet. Es wird insbesondere in Fluoreszenz-Sulfotransferase-Assays zur Regeneration von 3′-Phosphoadenosin-5′-phosphosulfat (PAPS) aus 3′-Phosphoadenosin-5′-phosphat verwendet, was für die Messung der Cerebrosidsulfotransferase (CST)-Enzymaktivität entscheidend ist .

Drug Repurposing

4-MU, bekannt als Hymecromon, wird zur Behandlung von Gallenspasmen eingesetzt. Seine Eigenschaften als Hemmer der HA-Synthese eröffnen Möglichkeiten für seine Wiederverwendung in verschiedenen therapeutischen Bereichen über seinen aktuellen Einsatz hinaus, einschließlich der oben genannten Erkrankungen wie Entzündung, Autoimmunität und Krebs .

Regulierung der extrazellulären Matrix

HA spielt eine wichtige Rolle für die normale Gewebsfunktion und -entwicklung. Durch die Hemmung der HA-Synthese kann 4-MU verwendet werden, um die Regulation der extrazellulären Matrix und ihre Auswirkungen auf die Zellsignalisierung, -unterstützung und -migration zu untersuchen. Dies hat Auswirkungen auf das Verständnis der Gewebsreparatur und -regeneration .

Wirkmechanismus

Target of Action

4-Methylumbelliferone (4MU) is a well-known hyaluronic acid synthesis inhibitor . It primarily targets the enzymes involved in the synthesis of hyaluronic acid (HA), a prominent component of the extracellular matrix . It also targets enzymes and transcription factors, including 13 members of the nuclear receptor superfamily that regulate lipid and carbohydrate metabolism .

Mode of Action

4MU interacts with its targets by inhibiting the synthesis of HA . This inhibition occurs as 4MU blocks the HA synthases, the enzymes responsible for HA production . Additionally, 4MU stimulates the activity of enzymes such as CASP3, GALC, KLK7, GAA, and GBA, which modulate protein processing, cell motility, membrane glycolipid composition, and glycogen breakdown .

Biochemical Pathways

The inhibition of HA synthesis by 4MU affects several biochemical pathways. These include pathways involved in bile acid metabolism, gluconeogenesis, and immune response . The compound’s action leads to changes in the expression of genes involved in these pathways . For instance, 4MU feeding decreased the accumulation of glycogen granules in the liver .

Pharmacokinetics

4MU exhibits different pharmacokinetic properties depending on the route of administration. When administered intravenously in mice, it results in 100-fold higher exposure compared to oral administration . The main metabolite of 4MU, 4-methlyumbelliferyl glucuronide (4-MUG), is bioactive and shows much higher exposures than 4MU after both intravenous and oral administration . The bioavailability of 4-MUG is 25.9% .

Result of Action

The inhibition of HA synthesis by 4MU leads to various molecular and cellular effects. In animal models, 4MU decreases inflammation, reduces fibrosis, lowers body weight, serum cholesterol, and insulin resistance . It also inhibits tumor progression and metastasis . These effects suggest that 4MU has anti-inflammatory, anti-fibrogenic, and antitumor properties .

Action Environment

The action of 4MU can be influenced by various environmental factors. For instance, the concentration of 4MU in the body can be affected by the diet. In mice treated for several weeks with 4MU in chow, the 4MU concentration immediately drops after treatment is stopped, whereas the 4-MUG concentration shows a peak 1 hour after treatment stops . This suggests that the diet can influence the bioavailability and efficacy of 4MU.

Zukünftige Richtungen

4-Methylumbelliferone has been increasingly used to inhibit hyaluronan for experimental or pre-clinical purposes . Given its central role in many disease processes, including inflammation and cancer progression, there is potential utility in repurposing 4-MU, a drug already used in humans for other indications, to treat these diseases .

Biochemische Analyse

Biochemical Properties

4-Methylumbelliferone sulfate plays a crucial role in biochemical reactions by inhibiting the synthesis of hyaluronan, an extracellular matrix glycosaminoglycan. This inhibition is achieved through the interaction of 4-Methylumbelliferone sulfate with hyaluronan synthases, enzymes responsible for hyaluronan production . Additionally, 4-Methylumbelliferone sulfate interacts with various proteins and biomolecules, including glucuronic acid, to prevent the formation of UDP-glucuronic acid, a substrate for hyaluronan synthases . This interaction leads to a decrease in hyaluronan levels, impacting various cellular processes.

Cellular Effects

4-Methylumbelliferone sulfate exerts significant effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation, migration, and invasion while inducing apoptosis . This compound also affects cell signaling pathways, such as the TLR4/NF-κB/NLRP3 pathway, reducing oxidative stress and inflammation . Furthermore, 4-Methylumbelliferone sulfate influences gene expression by downregulating the expression of hyaluronan synthases and other related genes . These cellular effects contribute to its potential as an antitumor and anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferone sulfate involves its binding interactions with glucuronic acid, preventing the formation of UDP-glucuronic acid . This inhibition leads to a decrease in hyaluronan synthesis, which in turn affects various cellular functions. Additionally, 4-Methylumbelliferone sulfate modulates enzyme activity by inhibiting hyaluronan synthases and altering gene expression . These molecular interactions contribute to its overall biochemical effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferone sulfate have been observed to change over time. Studies have shown that the concentration of 4-Methylumbelliferone sulfate decreases rapidly after treatment is stopped, while its metabolite, 4-Methylumbelliferyl glucuronide, shows a peak concentration shortly after treatment cessation . Long-term studies have demonstrated that 4-Methylumbelliferone sulfate maintains a stable concentration in vivo, leading to sustained inhibition of hyaluronan synthesis and prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferone sulfate vary with different dosages in animal models. At lower doses, it effectively inhibits hyaluronan synthesis and reduces inflammation without causing significant toxicity . At higher doses, 4-Methylumbelliferone sulfate may exhibit toxic effects, including hepatotoxicity and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

4-Methylumbelliferone sulfate is primarily metabolized through conjugation to either glucuronic acid or sulfate, resulting in the formation of 4-Methylumbelliferyl glucuronide and 4-Methylumbelliferone sulfate . The glucuronide pathway is predominant, accounting for over 90% of its metabolism . These metabolites are more hydrophilic and are eliminated through bile and urine . The metabolic pathways of 4-Methylumbelliferone sulfate play a crucial role in its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, 4-Methylumbelliferone sulfate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s hydrophilic nature allows for efficient distribution within the extracellular matrix and other tissue compartments . These transport and distribution mechanisms are essential for its therapeutic effects and bioavailability.

Subcellular Localization

4-Methylumbelliferone sulfate exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and extracellular matrix, where it interacts with hyaluronan synthases and other biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells . This subcellular localization is critical for its inhibitory effects on hyaluronan synthesis and related cellular processes.

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYLLJCBCKRIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15220-11-8 (potassium salt) | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60864564 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-63-1 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)

![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)

![4-chloro-N-methyl-N-[(1r,4r)-4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl]benzamide](/img/structure/B1214221.png)